Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with appropriate sulfonamide and methyl ester derivatives under controlled conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-sulfamoylthiophene-2-carboxylate
- 3-aminosulfonylthiophene-2-carboxylate
- 2-methylformate-3-sulfonamide thiophene
Uniqueness
Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound with significant potential in pharmacology due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiophene derivatives, characterized by a thiophene ring fused with various functional groups. Its molecular formula is C17H20N2O3S, with a molecular weight of approximately 344.42 g/mol. The presence of the sulfamoyl group and carboxylate ester contributes to its diverse biological interactions.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction can lead to modulation of various biochemical pathways, particularly those involved in inflammation and cancer progression.
- Receptor Binding : Studies indicate that this compound may bind to certain receptors within biological systems, influencing cellular responses and signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, although detailed investigations are required to establish its efficacy against specific pathogens .
Anticancer Activity
Research has indicated that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of reactive oxygen species (ROS) levels . For instance, a related compound demonstrated improved pharmacokinetic profiles in vivo while inducing cell death in bladder cancer models .
Antimicrobial Evaluation
Recent studies have highlighted the antibacterial potential of thiophene derivatives. For example, compounds with similar structures showed promising in vitro activity against multidrug-resistant strains such as Salmonella Typhi and E. coli, with minimum inhibitory concentration (MIC) values as low as 3.125 mg/mL .
Case Studies
- In Vitro Studies : A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.
- Molecular Docking Studies : Computational studies using molecular docking have elucidated the binding affinity of this compound to target proteins involved in cancer progression and bacterial resistance mechanisms. These studies support the hypothesis that structural modifications can enhance biological activity .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | C₁₇H₁₈ClFNO₃S | Anticancer |
Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | C₁₇H₁₈FNO₃S | Antibacterial |
Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | C₁₇H₁₈FNO₃S | Antimicrobial |
Properties
Molecular Formula |
C21H21NO4S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
methyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C21H21NO4S2/c1-13-5-8-16(9-6-13)18-12-27-19(21(23)26-4)20(18)28(24,25)22-17-10-7-14(2)15(3)11-17/h5-12,22H,1-4H3 |
InChI Key |
MRSFNUWGMJFMSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC(=C(C=C3)C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.